molecular formula C13H23NO4 B5684319 (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid

(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid

Cat. No. B5684319
M. Wt: 257.33 g/mol
InChI Key: WCXKHQZWSXNRQY-NXEZZACHSA-N
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Description

(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid, also known as MMPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPP is a derivative of the natural amino acid proline and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various signaling pathways in the brain. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It has also been shown to inhibit the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to exhibit other interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has also been found to have anti-inflammatory effects in the gut and may have potential as a treatment for inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid in lab experiments is its relatively simple synthesis method. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid can be synthesized using commercially available starting materials and standard laboratory techniques. However, one of the limitations of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid research. One area of interest is its use as a potential drug candidate for the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid and its potential therapeutic applications. Other potential future directions include exploring the anti-cancer and anti-inflammatory effects of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid and developing more efficient synthesis methods for the compound.
Conclusion:
In conclusion, (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is a synthetic compound with interesting biochemical and physiological effects. Its potential therapeutic applications in the treatment of neurological disorders, cancer, and inflammatory diseases make it an attractive target for further research. With its relatively simple synthesis method and potential for multiple applications, (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has the potential to become an important compound in the field of medicinal chemistry.

Synthesis Methods

(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the carboxylic group of proline with a tert-butoxycarbonyl (Boc) group. This is followed by the alkylation of the protected proline with propyl bromide. The resulting intermediate is then subjected to a series of reactions involving reduction, deprotection, and esterification to ultimately yield (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid.

Scientific Research Applications

(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its use as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

(3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)13(2,3)18-4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXKHQZWSXNRQY-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)C(=O)C(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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